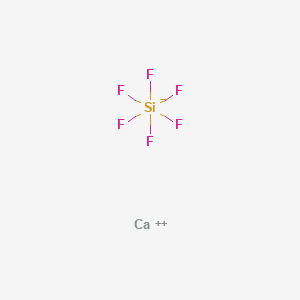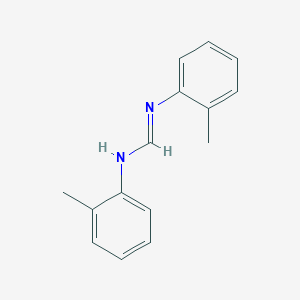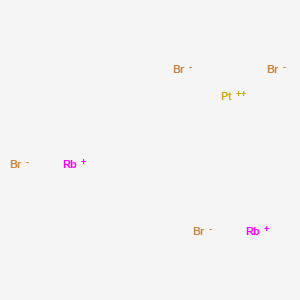
Trimethylsilylsucrose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilylsucrose is a complex organosilicon compound. It is characterized by multiple trimethylsilyloxy groups attached to a central oxane and oxolan ring structure. This compound is notable for its high degree of silylation, which imparts unique chemical properties such as increased hydrophobicity and thermal stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilylsucrose typically involves multiple steps:
Formation of the Oxane and Oxolan Rings: The initial step involves the formation of the oxane and oxolan ring structures through cyclization reactions. These reactions often require the use of catalysts such as Lewis acids or bases to facilitate ring closure.
Silylation: The introduction of trimethylsilyloxy groups is achieved through silylation reactions. Common reagents for silylation include trimethylsilyl chloride and a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Coupling Reactions: The final step involves coupling the silylated oxane and oxolan rings to form the desired compound. This step may require the use of coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations for industrial production include:
Optimization of Reaction Conditions: Industrial processes often require optimization of reaction conditions to maximize yield and minimize by-products.
Purification: Purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Safety and Environmental Considerations: Industrial production must also consider safety and environmental regulations, particularly when handling reactive silylating agents and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl groups. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions may target the oxane and oxolan rings, often using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of alcohols and ethers.
Substitution: Formation of various substituted silanes and siloxanes.
科学研究应用
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the synthesis of advanced materials, such as silicon-based polymers and resins.
Biology and Medicine
Drug Delivery: The compound’s hydrophobic nature makes it suitable for use in drug delivery systems, particularly for hydrophobic drugs.
Biocompatible Coatings: It is used in the development of biocompatible coatings for medical devices and implants.
Industry
Electronics: The compound is used in the production of electronic materials, such as semiconductors and insulating materials.
Surface Treatment: It is used in surface treatment processes to impart hydrophobicity and improve durability.
作用机制
The compound exerts its effects primarily through its silyl groups, which can interact with various molecular targets. The trimethylsilyloxy groups can form strong bonds with other silicon or oxygen atoms, leading to the formation of stable siloxane linkages. These interactions are crucial in catalysis, material synthesis, and surface treatment applications.
相似化合物的比较
Similar Compounds
Trimethylsilyl Chloride: A simpler silylating agent used in similar applications.
Hexamethyldisilazane: Another silylating agent with similar properties but different reactivity.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance spectroscopy.
Uniqueness
Trimethylsilylsucrose is unique due to its highly silylated structure, which imparts exceptional hydrophobicity and thermal stability. This makes it particularly valuable in applications requiring robust and durable materials.
属性
IUPAC Name |
trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-28-30(43-51(10,11)12)32(45-53(16,17)18)33(46-54(19,20)21)35(40-28)42-36(27-39-50(7,8)9)34(47-55(22,23)24)31(44-52(13,14)15)29(41-36)26-38-49(4,5)6/h28-35H,25-27H2,1-24H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAONBLATRVCRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H86O11Si8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348208 |
Source


|
| Record name | trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
919.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19159-25-2 |
Source


|
| Record name | trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)


![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)








![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)

